cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638744-05-4
VCID: VC7951192
InChI: InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
SMILES: CC1C(CCCN1C(=O)OC(C)(C)C)N
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

CAS No.: 1638744-05-4

Cat. No.: VC7951192

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30

* For research use only. Not for human or veterinary use.

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate - 1638744-05-4

Specification

CAS No. 1638744-05-4
Molecular Formula C11H22N2O2
Molecular Weight 214.30
IUPAC Name tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Standard InChI Key ZGIHBYXILBKXGA-RKDXNWHRSA-N
Isomeric SMILES C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N
SMILES CC1C(CCCN1C(=O)OC(C)(C)C)N
Canonical SMILES CC1C(CCCN1C(=O)OC(C)(C)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with an amino group. The 2-methyl substituent and cis configuration of the amino and Boc groups distinguish it from related analogs . Its IUPAC name is tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate, reflecting the stereochemistry of the chiral centers at C2 and C3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
CAS Number1628258-95-6, 1638744-05-4*
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar organic solvents

*Note: Discrepancies in CAS numbers across sources suggest registry variations for stereoisomers or suppliers .

Stereochemical Considerations

The cis configuration (R,R) at C2 and C3 influences its reactivity and biological interactions. Comparative studies indicate that cis isomers often exhibit distinct pharmacokinetic profiles compared to trans counterparts due to spatial orientation effects on molecular recognition. The Boc group enhances solubility and stability during synthetic processes, making it a preferred protecting group in peptide chemistry .

Synthesis and Manufacturing

From L-Glutamic Acid

A multi-step route starting from L-glutamic acid involves:

Hydrogenation of Pyridine Derivatives

Alternative approaches involve catalytic hydrogenation of pyridine precursors. For example, tert-butyl 3-aminopyridine-1-carboxylate undergoes hydrogenation over palladium/carbon to yield the saturated piperidine derivative .

Table 2: Comparative Synthesis Methods

MethodStarting MaterialKey StepsYield
L-Glutamic Acid Route L-Glutamic acidEsterification, Boc protection, reduction44–55%
Hydrogenation Pyridine analogCatalytic hydrogenation73–91%

Purification and Characterization

Purification typically involves column chromatography or recrystallization from ethanol . Analytical characterization employs:

  • NMR Spectroscopy: Confirms stereochemistry and functional groups.

  • Mass Spectrometry: Validates molecular weight .

  • HPLC: Assesses purity (>97% as reported) .

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The compound’s rigid piperidine scaffold and functional groups make it valuable for constructing:

  • Protease Inhibitors: The amino group participates in hydrogen bonding with enzyme active sites.

  • GPCR Modulators: Piperidine derivatives are prevalent in ligands for G protein-coupled receptors.

  • Anticancer Agents: Structural analogs show activity in preclinical models, though specific data for this compound remain proprietary.

Case Study: Alogliptin Benzoate

Comparison with Structural Analogs

Positional Isomers

  • 4-Amino-2-methylpiperidine-1-carboxylate: The 4-amino isomer ( ) lacks the steric effects of the 3-amino group, altering receptor binding affinities.

  • Trans Isomers: Trans-configuration analogs often show reduced bioactivity due to unfavorable spatial interactions.

Functional Group Modifications

Replacing the Boc group with acetyl or benzyl protections changes solubility and deprotection kinetics, impacting synthetic utility .

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